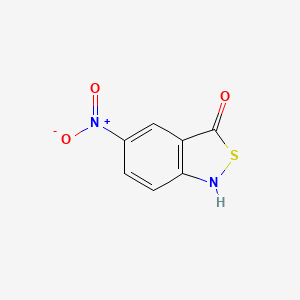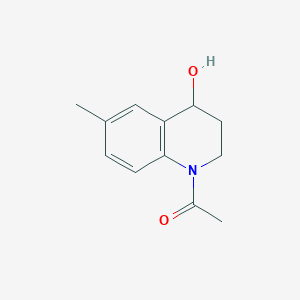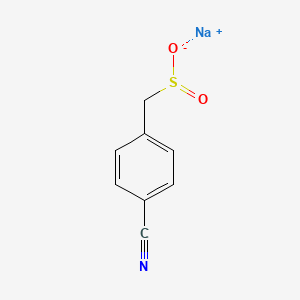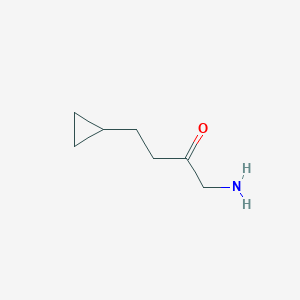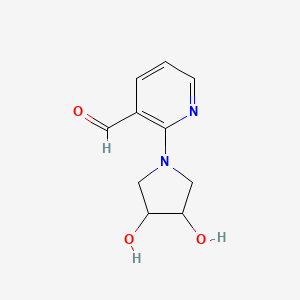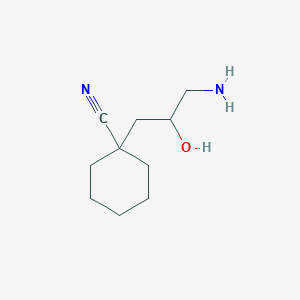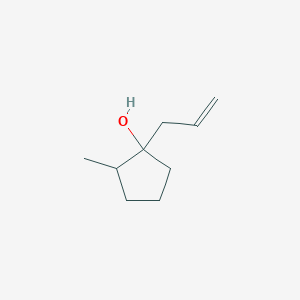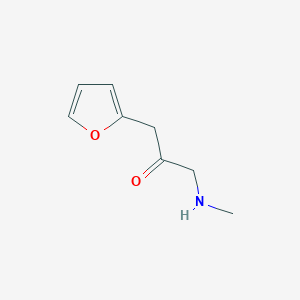![molecular formula C9H13N3O2 B13182015 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one is a chemical compound with a unique structure that combines an oxane ring and a triazole ring
Métodos De Preparación
The synthesis of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed via a click reaction, which involves the cycloaddition of an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the oxane and triazole rings through a suitable linker, such as an ethanone group, under specific reaction conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Aplicaciones Científicas De Investigación
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one involves its interaction with molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxane ring may contribute to the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one can be compared with similar compounds such as:
1-(Oxan-4-yl)ethan-1-one: This compound lacks the triazole ring, making it less versatile in terms of biological activity.
1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar to the oxane ring but without the triazole component, limiting its applications in medicinal chemistry.
1-(1H-1,2,3-triazol-4-yl)ethan-1-one:
The uniqueness of this compound lies in its combined structure, which offers a balance of stability, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C9H13N3O2 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
1-[1-(oxan-4-yl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C9H13N3O2/c1-7(13)9-6-12(11-10-9)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3 |
Clave InChI |
AGHDPBZMJQHDSR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=N1)C2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[3-(hydroxymethyl)bicyclo[2.2.1]hept-5-EN-2-YL]carbamate](/img/structure/B13181944.png)
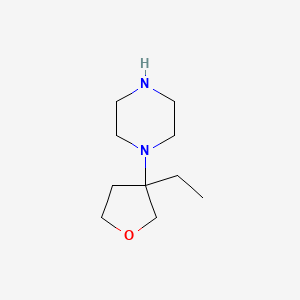
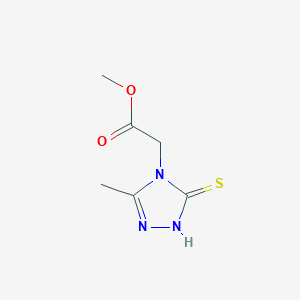
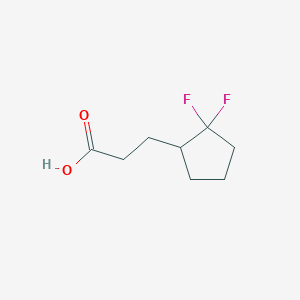
![1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one](/img/structure/B13181968.png)
